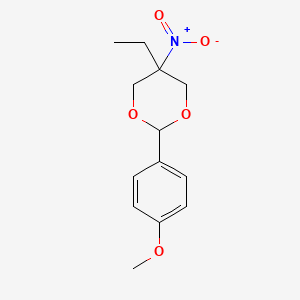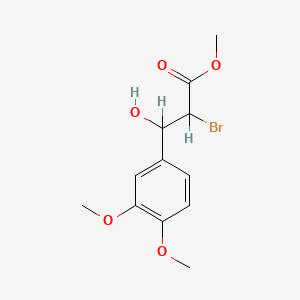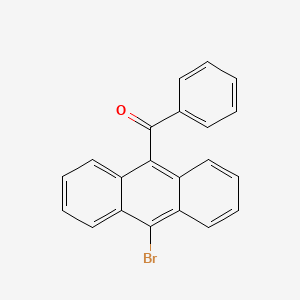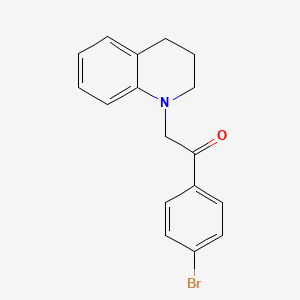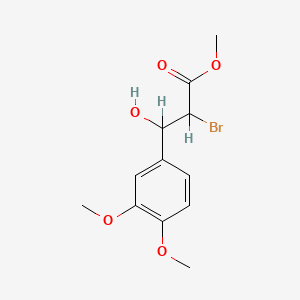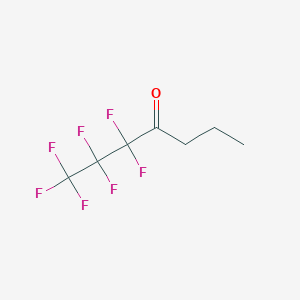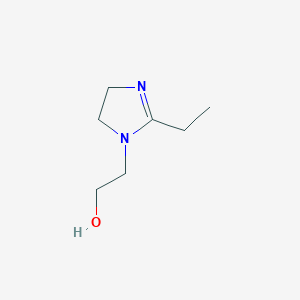
N-(2,4,6-Trinitrophenyl)-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,6-Trinitrophenyl)-L-valine:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trinitrophenyl)-L-valine typically involves the reaction of 2,4,6-trinitrophenol with L-valine under specific conditions. One common method is to first activate the carboxyl group of L-valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). The activated L-valine is then reacted with 2,4,6-trinitrophenol to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,4,6-Trinitrophenyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized further under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,4,6-Trinitrophenyl)-L-valine is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new materials and compounds .
Biology: In biological research, this compound can be used to study the interactions between nitroaromatic compounds and biological molecules. It can also serve as a model compound for investigating the effects of nitro groups on the biological activity of amino acids .
Medicine: Its structure can be modified to enhance its biological activity and selectivity towards specific targets .
Industry: In the industrial sector, this compound can be used in the production of dyes, explosives, and other specialty chemicals. Its nitro groups make it highly reactive, which is advantageous in various industrial processes .
Wirkmechanismus
The mechanism of action of N-(2,4,6-Trinitrophenyl)-L-valine involves its interaction with molecular targets through its nitro and amino acid groups. The nitro groups can participate in redox reactions, while the amino acid moiety can interact with enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitrophenol (Picric Acid): A well-known explosive and dye precursor.
2,4,6-Trinitroaniline: Used in the synthesis of dyes and explosives.
2,4,6-Trinitrotoluene (TNT): A widely used explosive.
Uniqueness: N-(2,4,6-Trinitrophenyl)-L-valine is unique due to the presence of both nitroaromatic and amino acid functionalities. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
1043-59-0 |
|---|---|
Molekularformel |
C11H12N4O8 |
Molekulargewicht |
328.23 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-(2,4,6-trinitroanilino)butanoic acid |
InChI |
InChI=1S/C11H12N4O8/c1-5(2)9(11(16)17)12-10-7(14(20)21)3-6(13(18)19)4-8(10)15(22)23/h3-5,9,12H,1-2H3,(H,16,17)/t9-/m0/s1 |
InChI-Schlüssel |
MYCVCHKLMYUEAZ-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



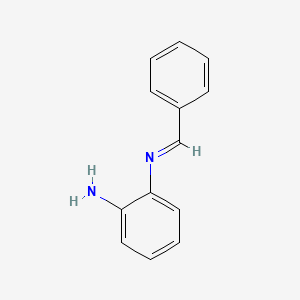
![1-(Bicyclo[3.1.0]hex-3-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14744728.png)
![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)

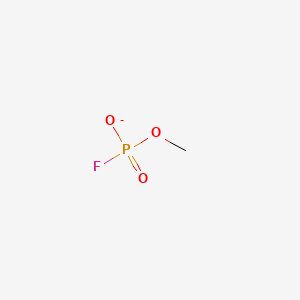
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)
